![molecular formula C20H14Cl2N2O2S B4617644 2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)
2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
Quinazolinone derivatives, including compounds similar to "2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone," can be synthesized through various methods. A common approach involves the reaction of anthranilic acid derivatives with different reagents to introduce various substituents at specific positions on the quinazolinone core. For instance, Nawrocka (2009) demonstrated the synthesis of N- and S-alkylated 4(3H)-quinazolinone derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to products with diverse chemical structures, identified by elemental analysis, IR, 1H NMR, and mass spectra (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone nucleus, which can be further modified by substituting various functional groups. These modifications significantly impact the compound's electronic, physical, and chemical properties. For instance, Liu et al. (2021) synthesized a new compound within the quinazolinone class and conducted a detailed molecular structure analysis using NMR, FTIR, MS, and X-ray diffraction. They also performed a DFT study to compare the crystal structure with the molecular structure optimized using DFT, showing consistency between the experimental and theoretical models (Liu et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, largely influenced by the substituents on the quinazolinone nucleus. The reactivity can be altered by introducing different groups, leading to a wide range of possible reactions and products. For example, Nawrocka et al. (2012) described the synthesis of novel derivatives containing the quinazolinone-4 moiety by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with dicarboxylic acid chlorides, leading to compounds with diverse chemical structures (Nawrocka, A. Wójcicka, A. Nowicka, 2012).
Aplicaciones Científicas De Investigación
Biological Activities of Quinazolinones
Quinazolinones, including derivatives similar to 2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone, have been reported to possess a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. The diverse applications in various fields of medicinal chemistry and pharmacology underline the significance of quinazolinones in scientific research, leading to the development of new therapeutic agents (Osarumwense Peter Osarodion, 2023).
Synthesis and Chemical Properties
Quinazolinones are synthesized through various chemical routes, highlighting their adaptability and potential for modification to enhance biological activity or to investigate structural-activity relationships. Novel synthetic methodologies have been developed to obtain quinazolinones with specific substituents, aiming to explore their potential biological activities further. These synthesis techniques are crucial for advancing the study of quinazolinone derivatives in medicinal chemistry (C. Párkányi & D. S. Schmidt, 2000; R. Cheng et al., 2013).
Antimicrobial and Anticancer Applications
Specific quinazolinone derivatives have shown promising antimicrobial and anticancer activities. The incorporation of various substituents into the quinazolinone core structure has been explored to enhance these activities, making them potential candidates for developing new antimicrobial and anticancer agents. These studies are crucial for identifying new therapeutic options in the fight against infectious diseases and cancer (Boren Yan et al., 2016; A. Joseph et al., 2010).
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-8-7-13(17(22)10-14)12-27-20-23-18-6-2-1-5-16(18)19(25)24(20)11-15-4-3-9-26-15/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCJYGZHKBJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



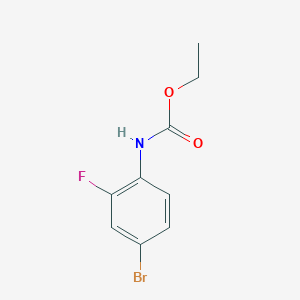
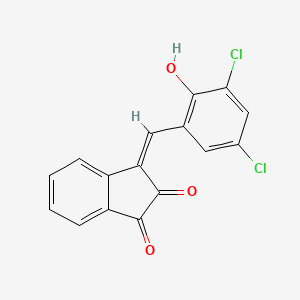
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)
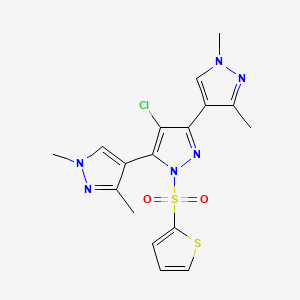
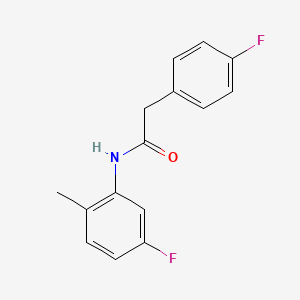
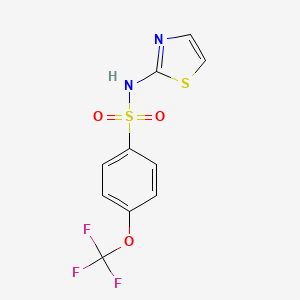
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
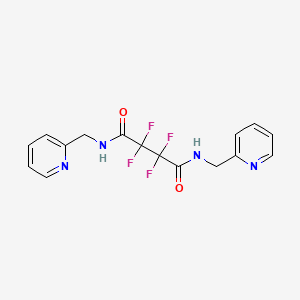
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)